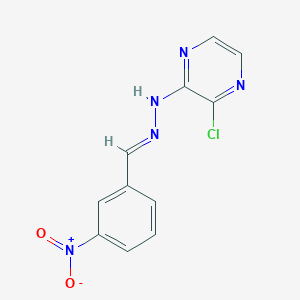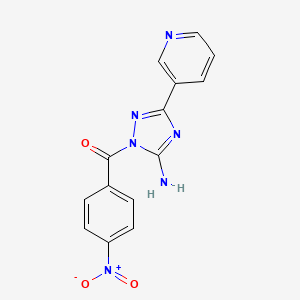
3-(benzoylamino)-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzoylamino)-N-(2-methylphenyl)benzamide, also known as BMB, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit a range of interesting biological activities.
科学的研究の応用
3-(benzoylamino)-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anticancer, anti-inflammatory, and antiviral properties. 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
作用機序
The mechanism of action of 3-(benzoylamino)-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(benzoylamino)-N-(2-methylphenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, 3-(benzoylamino)-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tissue remodeling and cancer progression.
実験室実験の利点と制限
3-(benzoylamino)-N-(2-methylphenyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It also exhibits a range of interesting biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using 3-(benzoylamino)-N-(2-methylphenyl)benzamide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-(benzoylamino)-N-(2-methylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, 3-(benzoylamino)-N-(2-methylphenyl)benzamide could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and viral replication. Further studies are needed to explore these potential applications of 3-(benzoylamino)-N-(2-methylphenyl)benzamide.
合成法
The synthesis of 3-(benzoylamino)-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzylamine with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with 4-aminobenzamide in the presence of acetic anhydride and catalytic amounts of sulfuric acid to yield 3-(benzoylamino)-N-(2-methylphenyl)benzamide. This method has been optimized for high yields and purity and has been used in several studies to obtain 3-(benzoylamino)-N-(2-methylphenyl)benzamide for further research.
特性
IUPAC Name |
3-benzamido-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)23-21(25)17-11-7-12-18(14-17)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNAXTNBNPYDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzamido-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)



![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)

![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)

